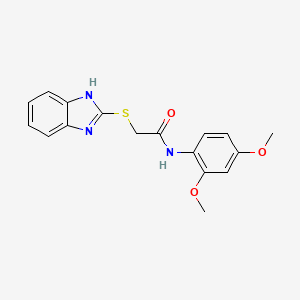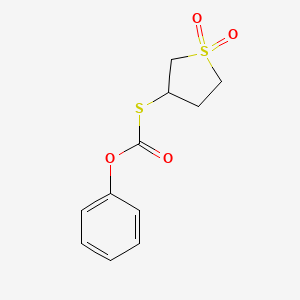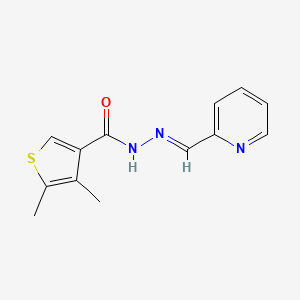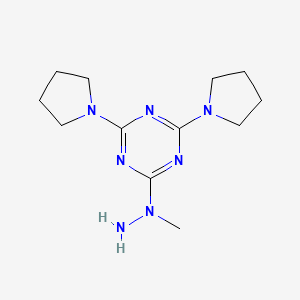![molecular formula C16H17N3O2 B5575581 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5575581.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone” is a chemical compound with the linear formula C10H15N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques such as NMR spectroscopy (1H, 13C), MS data, and elemental analysis . The exact structure of “this compound” is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. The compound has a molecular weight of 209.25 and a linear formula of C10H15N3O2 .科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to produce pyrazolopyridine derivatives with significant antioxidant, antitumor, and antimicrobial activities. This approach highlights the compound's relevance in medicinal chemistry for drug development (El‐Borai et al., 2013).
Structural and Computational Studies
Research on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, showcases the use of computational and spectroscopic analyses to understand its structural properties and reaction mechanisms, further demonstrating the utility of pyrazole and pyrrolidinone derivatives in chemical research (Singh et al., 2014).
CuI Complexes with Scorpionate Ligands
CuI complexes featuring pyrazolyl-based scorpionate ligands illustrate the compound's role in coordination chemistry and potential applications in catalysis and materials science (Gennari et al., 2008).
Pyrazolinone and Pyrazole Derivatives Synthesis
The synthesis of novel pyrazolinone and pyrazole derivatives, leading to potential applications in pharmaceuticals and agrochemicals, underscores the versatility and reactivity of pyrazole-based compounds (Aly et al., 2004).
Diorganotin(IV) Derivatives
Research on diorganotin(IV) derivatives containing pyrazole ligands highlights the application of these compounds in organometallic chemistry and potential roles in catalysis and materials development (Cui et al., 2005).
Heterocyclic Synthesis Utilizing Enaminonitriles
The utility of enaminonitriles in heterocyclic synthesis to create pyrazole, pyridine, and pyrimidine derivatives demonstrates the compound's significance in synthetic organic chemistry and drug discovery (Fadda et al., 2012).
Fluorescence Sensor for Hydrazine
A novel fluorescence sensor for hydrazine based on pyrazole formation reaction showcases the application of pyrazole derivatives in analytical chemistry, particularly for environmental monitoring and safety (Li et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4-(3,5-dimethylpyrazole-1-carbonyl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-12(2)19(17-11)16(21)13-9-15(20)18(10-13)14-6-4-3-5-7-14/h3-8,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXOBDUCHIXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5575498.png)

![[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(3,4-difluorophenyl)methanone](/img/structure/B5575509.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5575520.png)

![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5575533.png)
![[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid](/img/structure/B5575562.png)
![(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5575565.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B5575572.png)
![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)


